molecular formula C21H21N3O3S2 B2501338 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034345-02-1

4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2501338
CAS No.: 2034345-02-1
M. Wt: 427.54
InChI Key: CMPJFTICZYPJNP-UHFFFAOYSA-N
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Description

4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a pyrrolidin-1-ylsulfonyl group and a thiophen-3-yl-pyridin-3-yl-methyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step involves the sulfonylation of the benzamide core using pyrrolidine and a sulfonyl chloride reagent.

    Attachment of the Thiophen-3-yl-pyridin-3-yl-methyl Group: This step can be achieved through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate thiophene and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrolidine moieties.

    Reduction: Reduction reactions may target the sulfonyl group or the benzamide core.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the thiophen-3-yl-pyridin-3-yl-methyl group.

    N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide: Lacks the pyrrolidin-1-ylsulfonyl group.

Uniqueness

The presence of both the pyrrolidin-1-ylsulfonyl and thiophen-3-yl-pyridin-3-yl-methyl groups in 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide provides a unique combination of chemical properties, making it distinct from similar compounds

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c25-21(23-14-17-4-3-10-22-20(17)18-9-13-28-15-18)16-5-7-19(8-6-16)29(26,27)24-11-1-2-12-24/h3-10,13,15H,1-2,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPJFTICZYPJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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